Meptyldinocap Meptyldinocap 2,4-dinitro-6-(octan-2-yl)phenyl (E)-but-2-enoate is an enoate ester obtained by formal condensation of the carboxy group of 3-methylacrylic acid with the phenolic hydroxy group of 2,4-dinitro-6-(octan-2-yl)phenol. It is a C-nitro compound and an enoate ester.
Dinocap can cause developmental toxicity according to state or federal government labeling requirements.
Brand Name: Vulcanchem
CAS No.: 131-72-6
VCID: VC0002523
InChI: InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+
SMILES: CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC
Molecular Formula: C18H24N2O6
Molecular Weight: 364.4 g/mol

Meptyldinocap

CAS No.: 131-72-6

Cat. No.: VC0002523

Molecular Formula: C18H24N2O6

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

Meptyldinocap - 131-72-6

CAS No. 131-72-6
Molecular Formula C18H24N2O6
Molecular Weight 364.4 g/mol
IUPAC Name (2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate
Standard InChI InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+
Standard InChI Key NIOPZPCMRQGZCE-WEVVVXLNSA-N
Isomeric SMILES CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C
SMILES CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC
Canonical SMILES CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC

Chemical Identity and Structural Properties

Molecular Architecture

Meptyldinocap’s chemical structure consists of a dinitrophenyl group esterified with a crotonate moiety, featuring a branched 1-methylheptyl chain at the ortho position relative to the nitro groups . The molecule contains 50 atoms (18 carbon, 24 hydrogen, 2 nitrogen, 6 oxygen) , with key functional groups including:

  • Two aromatic nitro groups (-NO₂) at positions 4 and 6

  • An aliphatic ester linkage (R-O-CO-R')

  • A conjugated crotonate double bond (E-configuration)

The extended conjugation system contributes to its UV absorption properties, necessitating photostability considerations in field applications .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₈H₂₄N₂O₆
Molecular weight364.4 g/mol
LogP (octanol-water)4.2 (estimated)
Vapor pressure1.3 × 10⁻⁵ Pa (25°C)
Water solubility0.98 mg/L (20°C)
Melting point63-65°C

Toxicological Profile

Mammalian Toxicity

Rodent Models (90-day exposure):

  • Mice: 10-15% liver weight increase at 750 ppm (NOAEL = 200 ppm)

  • Rats: Reduced body weight gain at 120 ppm (NOAEL = 60 ppm)

  • No observed neuropathology or ocular changes

Canine Models (1-year study):

  • No mortality or pathological changes at 3.5 mg/kg/day

  • Transient elevation of hepatic enzymes (ALT, AST) without histological correlates

Developmental and Reproductive Effects

Four developmental toxicity studies across three species demonstrated:

  • No teratogenic effects at maternally toxic doses (up to 100 mg/kg/day)

  • Absence of offspring susceptibility, contrasting with dinocap’s developmental toxicity

  • Classification as Repr. 1B (H360D: May damage unborn child)

RegionStatusKey RestrictionsSource
United StatesImport tolerance established (0.2 ppm on grapes)Prohibited aerial application
European UnionNot registered under EC 1107/2009Pending endocrine disruptor evaluation
FAO/WHOJMPR review completed (2010)ADI: 0-0.02 mg/kg bw/day

Analytical Methodologies for Residue Detection

QuEChERS Extraction Protocol

The European Reference Laboratory (EURL-SRM) validated a multi-residue approach:

  • Extraction: Acetonitrile (15 mL) with citrate-buffered salts

  • Cleanup: PSA (400 mg) + C18 (400 mg) + MgSO₄ (1200 mg)

  • Hydrolysis: 0.5M NaOH (60°C, 30 min) to degrade parent compound

  • LC-MS/MS Analysis:

    • Column: C18 (2.1 × 50 mm, 1.8 μm)

    • MRM transitions: 364.1 → 134.1 (quantifier), 364.1 → 104.1 (qualifier)

Method validation achieved LOQs of 0.01 mg/kg across matrixes, with recoveries of 78-102% .

Agricultural Applications and Resistance Management

Target Pathogen Spectrum

CropDisease AgentApplication Rate (g a.i./ha)
CucurbitsPodosphaera xanthii250-300
GrapesErysiphe necator200-250
StrawberriesPodosphaera aphanis150-200
Stone fruitsSphaerotheca pannosa300-350

Field trials demonstrate 85-95% disease control when applied at 7-10 day intervals, with no phytotoxicity observed at recommended rates .

Anti-Resistance Strategies

  • Maximum 3 applications per season

  • Tank-mixing with quinone outside inhibitors (e.g., azoxystrobin)

  • Rotation with benzimidazoles or SDH inhibitors

Environmental Fate and Ecotoxicology

Degradation Pathways

ProcessHalf-lifeMajor Metabolites
Photolysis4.8 days (pH 7)2,4-DNOP (dinitrooctylphenol)
HydrolysisStable (pH 5-9)None significant
Soil degradation14-21 daysCO₂ (62%), bound residues (33%)

The primary environmental concern stems from 2,4-DNOP, which exhibits greater mobility (Koc = 312 L/kg) than the parent compound .

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